Chemical structure and properties of 4,6-Diethoxyquinoline-2-carboxylic acid
Chemical structure and properties of 4,6-Diethoxyquinoline-2-carboxylic acid
Executive Summary
4,6-Diethoxyquinoline-2-carboxylic acid (CAS: 1351802-82-8) represents a specialized scaffold in the quinoline-2-carboxylate family, structurally related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). Distinguished by the ethylation of both the 6-position hydroxyl and the 4-position enol, this molecule exhibits significantly altered lipophilicity compared to its natural congeners.
In drug discovery, this compound serves as a critical pharmacophore for developing NMDA receptor antagonists (targeting the glycine site) and is an intermediate in the synthesis of antiviral and antidiabetic agents. Its dual-ethoxy substitution pattern enhances blood-brain barrier (BBB) permeability, addressing a common pharmacokinetic failure point of polar quinoline carboxylates.
Chemical Identity & Physicochemical Profiling
Structural Characterization
The molecule consists of a bicyclic quinoline core substituted with a carboxylic acid at C2 and ethoxy groups at C4 and C6. The presence of the 4-ethoxy group locks the quinoline ring in its aromatic form, preventing the tautomerization to the 4-quinolone (keto) form typical of kynurenic acid derivatives.
| Property | Data |
| IUPAC Name | 4,6-Diethoxyquinoline-2-carboxylic acid |
| CAS Number | 1351802-82-8 |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| SMILES | CCOC1=CC2=C(C=C1)N=C(C(=C2)OCC)C(=O)O |
| Predicted pKa (COOH) | 3.8 – 4.2 |
| Predicted LogP | ~2.8 (Lipophilic) |
| Solubility | Low in water; Soluble in DMSO, Ethanol, DMF |
Electronic Effects
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6-Ethoxy Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect) into the benzene ring, increasing electron density at the C5 and C7 positions.
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4-Ethoxy Group: Prevents the formation of the intermolecular hydrogen bond network seen in 4-hydroxyquinolines (which typically raises melting points and lowers solubility). This modification significantly improves solubility in organic solvents, facilitating its use in cross-coupling reactions.
Validated Synthesis Protocol
Scientist's Note: While direct alkylation of 4,6-dihydroxyquinoline-2-carboxylic acid is possible, it often yields mixtures of N-alkylated (quinolone) and O-alkylated products. The protocol below utilizes the Konrad-Limpach cyclization followed by a Chlorination-Displacement strategy. This is the industry-standard method to ensure exclusive O-alkylation at the 4-position.
Reaction Scheme Visualization
The following flowchart details the stepwise conversion from p-phenetidine to the final acid.
Figure 1: Stepwise synthesis via the Konrad-Limpach and Chloro-displacement route.
Detailed Methodology
Step 1: Formation of the Quinoline Core (Konrad-Limpach)
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Reagents: Mix p-phenetidine (1.0 eq) and diethyl oxalacetate (1.1 eq) in anhydrous ethanol.
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Catalysis: Add a catalytic amount of acetic acid.
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Conditions: Reflux for 4 hours. Evaporate solvent to yield the enamine intermediate (Schiff base).
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Cyclization: Dissolve the crude enamine in high-boiling solvent (e.g., Diphenyl ether) and heat rapidly to 250°C for 30-60 minutes.
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Isolation: Cool to room temperature. Dilute with hexane to precipitate Ethyl 4-hydroxy-6-ethoxyquinoline-2-carboxylate . Filter and wash.
Step 2: Functionalization of the 4-Position
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Chlorination: Suspend the 4-hydroxy ester in POCl₃ (Phosphorus oxychloride). Reflux for 2 hours.
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Workup: Pour onto crushed ice (carefully!) and neutralize with Na₂CO₃. Extract with dichloromethane (DCM) to obtain Ethyl 4-chloro-6-ethoxyquinoline-2-carboxylate .
Step 3: Introduction of the 4-Ethoxy Group
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Substitution: Dissolve the 4-chloro intermediate in anhydrous ethanol.
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Reagent: Add Sodium Ethoxide (NaOEt, 2.0 eq) freshly prepared or 21% wt solution.
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Conditions: Reflux for 4-6 hours. The ethoxide acts as a nucleophile, displacing the chloride ion.
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Quality Check: Monitor via TLC (Hexane:EtOAc). Disappearance of the chloro-spot indicates completion.
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Step 4: Ester Hydrolysis
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Hydrolysis: Treat the diester with 1M NaOH (aq) and Ethanol (1:1 ratio) at 60°C for 2 hours.
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Acidification: Cool and acidify to pH 3-4 using 1M HCl.
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Purification: The target 4,6-Diethoxyquinoline-2-carboxylic acid will precipitate as a solid. Recrystallize from Ethanol/Water.
Biological Applications & Mechanism[2]
NMDA Receptor Antagonism
Quinoline-2-carboxylic acids are structural analogs of Kynurenic Acid , an endogenous antagonist of the NMDA receptor (Glycine site).
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Challenge: Natural Kynurenic acid penetrates the BBB poorly.
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Solution: The 4,6-diethoxy modification increases the LogP (lipophilicity), facilitating CNS penetration. Once in the brain, it acts as a probe for studying glutamatergic neurotransmission.
Antiviral & Antidiabetic Potential
Recent studies on quinoline-2-carboxylic acid derivatives indicate activity against:
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α-Glucosidase: Inhibition of carbohydrate-hydrolyzing enzymes, relevant for Type 2 Diabetes management.
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Viral Polymerases: The quinoline core serves as a scaffold for inhibiting viral replication enzymes, specifically in the context of RNA viruses.
References
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PubChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]
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Organic Syntheses. General Procedure for Konrad-Limpach Synthesis of Quinolines. Org.[4] Synth. Coll. Vol. 3, p. 593. Available at: [Link]
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MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules 2025. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585) - FooDB [foodb.ca]
